Cas no 19171-18-7 (4-Nitrothalidomide)

4-ニトロタリドマイドは、タリドマイドのニトロ化誘導体であり、抗炎症および免疫調節作用を示す化合物です。分子構造中のニトロ基(-NO₂)が付加されることで、元のタリドマイドよりも高い生物学的活性が期待されます。特に、TNF-α(腫瘍壊死因子アルファ)の産生抑制効果が報告されており、炎症性疾患や自己免疫疾患の治療ターゲットとして研究されています。また、選択的なタンパク質分解(PROTAC技術)への応用も注目されるなど、医薬品開発における多様な可能性を秘めています。化学的安定性と構造最適化の余地がある点が、さらなる研究の焦点となっています。

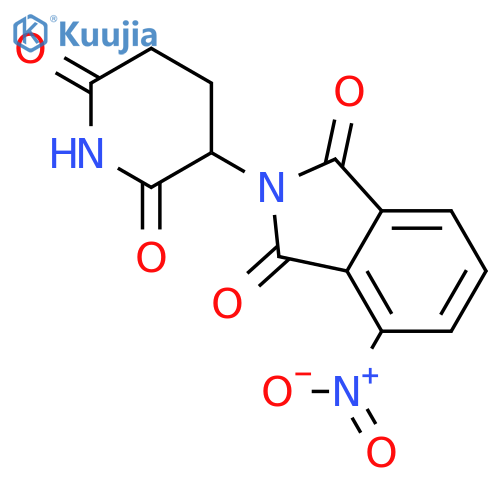

4-Nitrothalidomide structure

商品名:4-Nitrothalidomide

4-Nitrothalidomide 化学的及び物理的性質

名前と識別子

-

- 2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione

- 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindole-1,3-dione

- 4-nitro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

- 1H-isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-4-nitro-

- N-(2,6-Dioxo-3-piperidyl)-3-nitrophthalimide

- 4-Nitrothalidomide

- Pomalidomide Impurity E

- Pomalidomide Impurity 11

- Pomalidomide Intermediates

- 3-Nitrothalidomide

- Phthalimide, N-(2,6-dioxo-3-piperidyl)-3-nitro-

- 3-(1',3'-Dioxo-4'-nitroisoindolinyl-2')-2,6-dioxopiperidine

- Nitrothalidomide

- C13H9N3O6

- KVRCAGKHAZRSQX-UHFFFAOYSA-N

- BCP10969

- 3088AH

- AK1

- 2-(2,6-dioxopiperidin-3-yl)-4-nitro-1H-isoindole-1,3(2H)-dione

- AKOS022171482

- SB66228

- NS00123006

- 1,3-dioxo-2-(2,6-dioxopiperidin-3-yl)-4-nitro-isoindole

- DTXSID00940816

- CS-M1140

- 4-NITROTHALIDOMIDE, (+/-)-

- O10454

- 2-(2,6-DIOXOPIPERIDIN-3-YL)-4-NITRO-ISOINDOLE-1,3-DIONE

- 2-(2,6Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione

- MFCD01748356

- UNII-OH13HKS17A

- 2-(6-Hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-4-nitro-1H-isoindole-1,3(2H)-dione

- DS-5838

- 2-(2,6-Dioxo-3-piperidinyl)-4-nitro-1H-isoindole-1,3(2H)-dione

- 19171-18-7

- OH13HKS17A

- SCHEMBL1398974

- 2-(2,6-dioxopiperidin-3-yl)-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione

- 2-(2,6-Dioxo-3-piperidinyl)-4-nitro-1H-isoindole-1,3(2H)-dione; 2-(2,6-Dioxopiperidin-3-yl)-4-nitro-isoindole-1,3-dione; 4-Nitro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione;

- BDBM50516600

- EN300-6732712

- DA-39041

- Q27894262

- 2-(2,6-Dioxo-3-piperidyl)-4-nitroisoindoline-1,3-dione

- SY111881

- CHEMBL370441

-

- MDL: MFCD01748356

- インチ: 1S/C13H9N3O6/c17-9-5-4-8(11(18)14-9)15-12(19)6-2-1-3-7(16(21)22)10(6)13(15)20/h1-3,8H,4-5H2,(H,14,17,18)

- InChIKey: KVRCAGKHAZRSQX-UHFFFAOYSA-N

- ほほえんだ: O=C1C([H])(C([H])([H])C([H])([H])C(N1[H])=O)N1C(C2C([H])=C([H])C([H])=C(C=2C1=O)[N+](=O)[O-])=O

計算された属性

- せいみつぶんしりょう: 303.04917

- どういたいしつりょう: 303.049

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 22

- 回転可能化学結合数: 1

- 複雑さ: 583

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 129

じっけんとくせい

- 密度みつど: 1.651±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 603.4°C at 760 mmHg

- フラッシュポイント: 318.7°C

- 屈折率: 1.674

- ようかいど: 極微溶性(0.49 g/l)(25ºC)、

- PSA: 126.69

4-Nitrothalidomide セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Inert atmosphere,Room Temperature

4-Nitrothalidomide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A127237-250mg |

2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione |

19171-18-7 | 97% | 250mg |

$6.0 | 2025-02-24 | |

| Enamine | EN300-6732712-0.1g |

2-(2,6-dioxopiperidin-3-yl)-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione |

19171-18-7 | 0.1g |

$502.0 | 2023-05-24 | ||

| Alichem | A129004635-1g |

2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione |

19171-18-7 | 95% | 1g |

$657.20 | 2023-09-02 | |

| Enamine | EN300-6732712-0.05g |

2-(2,6-dioxopiperidin-3-yl)-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione |

19171-18-7 | 0.05g |

$480.0 | 2023-05-24 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D890606-250mg |

2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione |

19171-18-7 | 97% | 250mg |

¥2,039.40 | 2022-01-10 | |

| Ambeed | A127237-25g |

2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione |

19171-18-7 | 97% | 25g |

$77.0 | 2025-02-24 | |

| Enamine | EN300-6732712-0.25g |

2-(2,6-dioxopiperidin-3-yl)-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione |

19171-18-7 | 0.25g |

$525.0 | 2023-05-24 | ||

| Enamine | EN300-6732712-0.5g |

2-(2,6-dioxopiperidin-3-yl)-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione |

19171-18-7 | 0.5g |

$548.0 | 2023-05-24 | ||

| Enamine | EN300-6732712-1.0g |

2-(2,6-dioxopiperidin-3-yl)-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione |

19171-18-7 | 1g |

$571.0 | 2023-05-24 | ||

| Enamine | EN300-6732712-10.0g |

2-(2,6-dioxopiperidin-3-yl)-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione |

19171-18-7 | 10g |

$2454.0 | 2023-05-24 |

4-Nitrothalidomide 関連文献

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

19171-18-7 (4-Nitrothalidomide) 関連製品

- 497147-11-2(N-Hydroxy Pomalidomide)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:19171-18-7)2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:19171-18-7)4-Nitrothalidomide

清らかである:99%/99%

はかる:100g/25g

価格 ($):547.0/166.0